6,7-dimethyl-3-(morpholin-4-yl)-N-(pyridin-4-yl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethyl-3-(morpholin-4-yl)-N-(pyridin-4-yl)quinoxaline-2-carboxamide is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-3-(morpholin-4-yl)-N-(pyridin-4-yl)quinoxaline-2-carboxamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The dimethyl groups can be introduced via alkylation reactions, while the morpholinyl and pyridinyl groups can be added through nucleophilic substitution reactions.
Carboxamide Formation: The carboxamide group can be formed by reacting the quinoxaline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoxaline ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-3-(morpholin-4-yl)-N-(pyridin-4-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 3 positions.
3-(Morpholin-4-yl)quinoxaline: A derivative with a morpholinyl group at the 3 position.
Uniqueness
6,7-dimethyl-3-(morpholin-4-yl)-N-(pyridin-4-yl)quinoxaline-2-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C20H21N5O2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
6,7-dimethyl-3-morpholin-4-yl-N-pyridin-4-ylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c1-13-11-16-17(12-14(13)2)24-19(25-7-9-27-10-8-25)18(23-16)20(26)22-15-3-5-21-6-4-15/h3-6,11-12H,7-10H2,1-2H3,(H,21,22,26) |
InChI Key |
DEQONMIXLXTCDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C(=O)NC3=CC=NC=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.